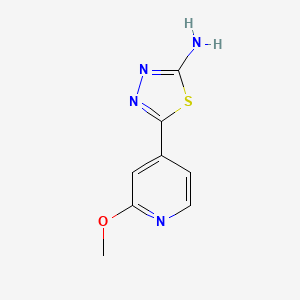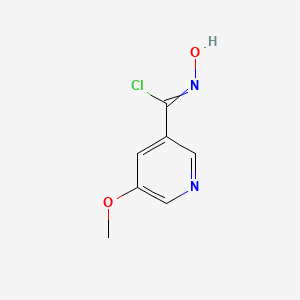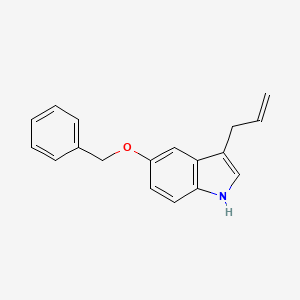
3-Allyl-5-(benzyloxy)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Allyl-5-(benzyloxy)-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are widely recognized for their presence in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(benzyloxy)-1H-indole can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of indoles. For instance, the palladium-catalyzed Friedel-Crafts-type alkylation of indoles in water using amphiphilic resin-supported 1,10-phenanthroline-palladium complexes under aerobic conditions has been reported . This method provides good-to-high yields and allows for the recovery and reuse of the polymeric catalyst without loss of catalytic activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable catalysts and minimizing waste, are likely to be applied in large-scale production to meet environmental and economic requirements.
化学反应分析
Types of Reactions
3-Allyl-5-(benzyloxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the benzyloxy group.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated indoles.
科学研究应用
3-Allyl-5-(benzyloxy)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-Allyl-5-(benzyloxy)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.
相似化合物的比较
Similar Compounds
3-Allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Similar in structure but contains a thiazolidinone ring.
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a nitro group and a thiazolidinone ring.
Uniqueness
3-Allyl-5-(benzyloxy)-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and potential applications. The presence of both allyl and benzyloxy groups provides a versatile platform for further functionalization and exploration in various fields of research.
属性
分子式 |
C18H17NO |
|---|---|
分子量 |
263.3 g/mol |
IUPAC 名称 |
5-phenylmethoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C18H17NO/c1-2-6-15-12-19-18-10-9-16(11-17(15)18)20-13-14-7-4-3-5-8-14/h2-5,7-12,19H,1,6,13H2 |
InChI 键 |
GPDCNZKIANEOTO-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


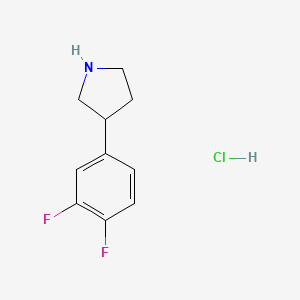
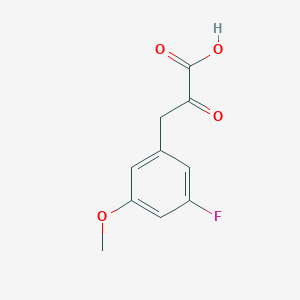
![2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B13684255.png)
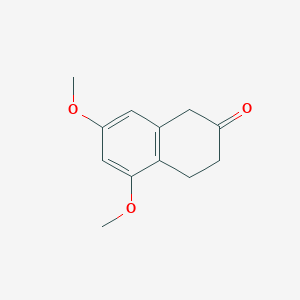

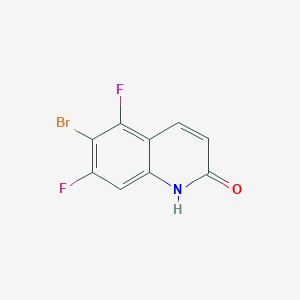
![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)
![Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13684297.png)
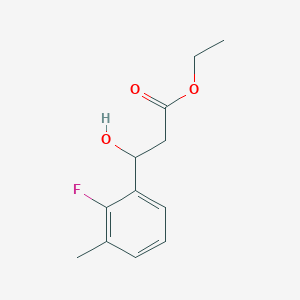
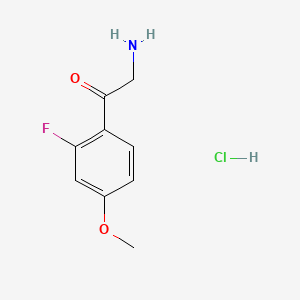
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)
